molecular formula C18H23NO3 B8627163 1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one

1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one

Cat. No. B8627163
M. Wt: 301.4 g/mol
InChI Key: GFMRLSXLFYOCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

4,5-dimethoxy-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6-trien-16-one

InChI

InChI=1S/C18H23NO3/c1-21-17-8-11-6-7-19-14-5-3-4-12(14)16(20)10-15(19)13(11)9-18(17)22-2/h8-9,12,14-15H,3-7,10H2,1-2H3

InChI Key

GFMRLSXLFYOCEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC(=O)C4CCCC4N3CCC2=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 23.0 g (0.1 mole) of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, 23.0 g (0.2 mole) of 1-cyclopenten-1-yl methyl ketone in 25 ml of ethanol is refluxed overnight then evaporated in vacuo. The residual oil is partitioned between water and ether after which the aqueous layer is separated and washed with ether, made basic with concentrated ammonium hydroxide solution and stirred. A sticky solid material forms which is washed with water, partially dried in vacuo, dissolved in methylene chloride, dried over sodium sulfate, filtered and evaporated. The residual material is dissolved in benzene and chromatographed on alumina eluting with benzene then with benzene-15% ethyl acetate. The solid obtained is recrystallized from benzene-hexane to give 1,2,3,3a,5,6,10b,11,12,12a-decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one, M.P. 105°-114° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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